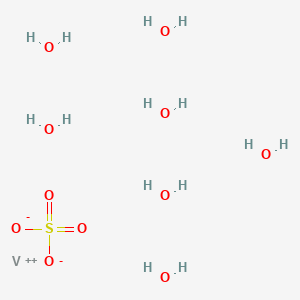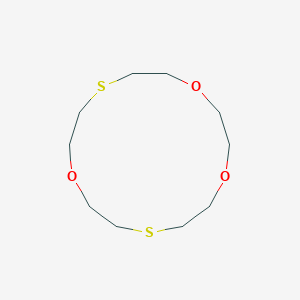
1,4,10-Trioxa-7,13-dithiacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,10-Trioxa-7,13-dithiacyclopentadecane is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-dithiacyclopentadecane typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thiodiglycol in the presence of a strong base to form the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1,4,10-Trioxa-7,13-dithiacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4,10-Trioxa-7,13-dithiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential in drug delivery systems and as a chelating agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1,4,10-Trioxa-7,13-dithiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and altering their reactivity. This property makes the compound useful in various applications, including catalysis and metal ion sequestration.
相似化合物的比较
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms and nitrogen atoms, forming a larger ring structure.
Uniqueness
1,4,10-Trioxa-7,13-dithiacyclopentadecane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which allows it to form stable complexes with a wide range of metal ions. This dual functionality is not commonly found in other macrocyclic compounds, making it particularly valuable in coordination chemistry and related fields.
属性
CAS 编号 |
40253-98-3 |
|---|---|
分子式 |
C10H20O3S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
1,4,10-trioxa-7,13-dithiacyclopentadecane |
InChI |
InChI=1S/C10H20O3S2/c1-2-12-4-8-15-10-6-13-5-9-14-7-3-11-1/h1-10H2 |
InChI 键 |
KBCMZONXIOOMOW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCSCCOCCSCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


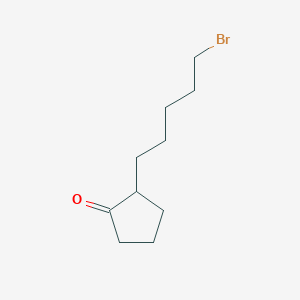

![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
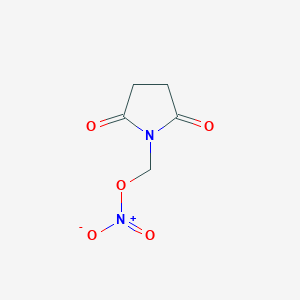
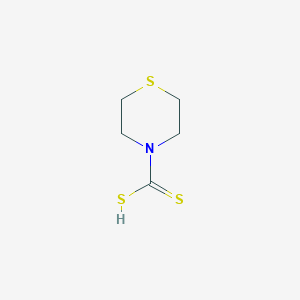
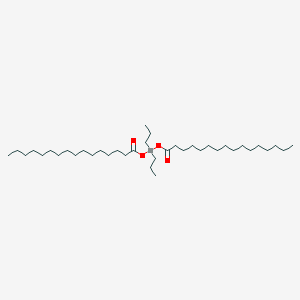
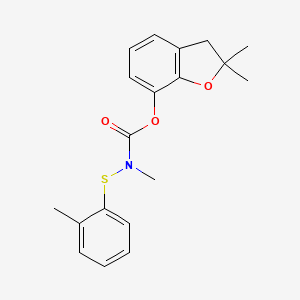
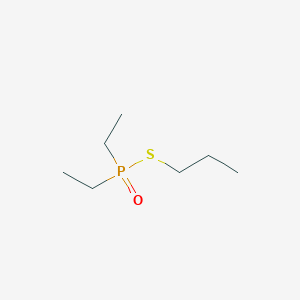
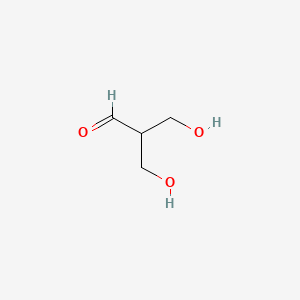
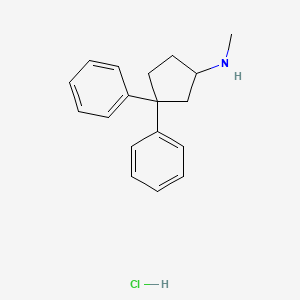
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

